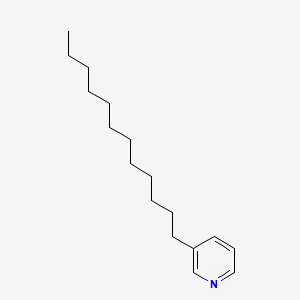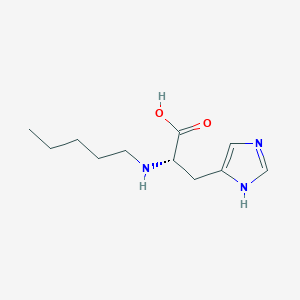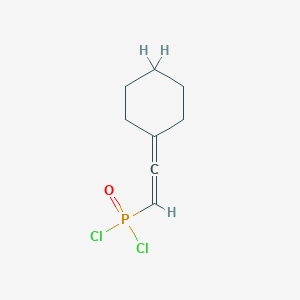
(2-Cyclohexylideneethenyl)phosphonic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclohexylideneethenyl)phosphonic dichloride is an organophosphorus compound characterized by the presence of a cyclohexylidene group attached to an ethenyl phosphonic dichloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylideneethenyl)phosphonic dichloride typically involves the reaction of cyclohexylideneethenyl derivatives with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Cyclohexylideneethenyl Derivative: This is achieved through the reaction of cyclohexanone with an appropriate alkylating agent to form the cyclohexylidene intermediate.
Reaction with Phosphorus Trichloride: The cyclohexylidene intermediate is then reacted with phosphorus trichloride in the presence of a catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
(2-Cyclohexylideneethenyl)phosphonic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the dichloride to phosphine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of phosphonate esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, and alcohols are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various phosphonate esters and amides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2-Cyclohexylideneethenyl)phosphonic dichloride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (2-Cyclohexylideneethenyl)phosphonic dichloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The specific pathways involved depend on the nature of the target molecules and the context of the reaction.
類似化合物との比較
Similar Compounds
Cyclohexylphosphonic dichloride: Similar structure but lacks the ethenyl group.
Ethenylphosphonic dichloride: Similar structure but lacks the cyclohexylidene group.
Cyclohexylidenephosphonic dichloride: Similar structure but lacks the ethenyl group.
Uniqueness
(2-Cyclohexylideneethenyl)phosphonic dichloride is unique due to the presence of both the cyclohexylidene and ethenyl groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
59474-11-2 |
|---|---|
分子式 |
C8H11Cl2OP |
分子量 |
225.05 g/mol |
InChI |
InChI=1S/C8H11Cl2OP/c9-12(10,11)7-6-8-4-2-1-3-5-8/h7H,1-5H2 |
InChIキー |
GXQAEGPVZZRGTE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=C=CP(=O)(Cl)Cl)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




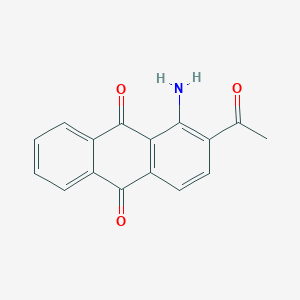

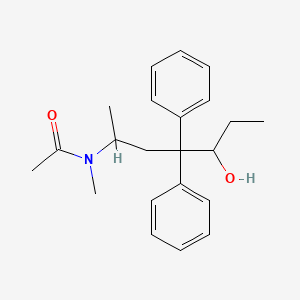
![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)
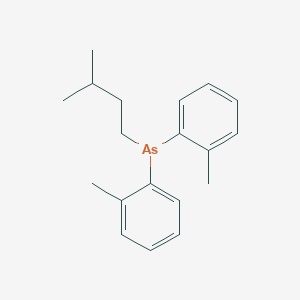
![N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14615903.png)

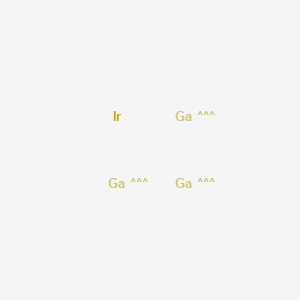
![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)
